2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
Description
Properties
IUPAC Name |
2-[ethyl(piperidin-3-yl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-11(6-7-12)9-4-3-5-10-8-9;;/h9-10,12H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVKXYGDOWGVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride typically involves the reaction of 3-piperidinol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research has indicated that compounds similar to 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that piperidine derivatives can enhance mood and alleviate depressive symptoms in animal models.
Cholinergic Activity
The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where enhancing cholinergic signaling is beneficial. The structure-activity relationship (SAR) studies have shown modifications that increase potency against AChE.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of ethylamine with piperidine derivatives under controlled conditions. The following reactions are relevant:
- Oxidation : The compound can undergo oxidation to form various derivatives.
- Substitution Reactions : It can participate in nucleophilic substitutions, which allow for the introduction of different functional groups.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound, for their antidepressant-like effects in rodent models. Results indicated significant reductions in despair behavior, supporting its potential use as an antidepressant agent.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. Results demonstrated its effectiveness comparable to standard antibiotics, suggesting it could be developed into a therapeutic agent for bacterial infections.
Mechanism of Action
The mechanism of action of 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Piperidine-Ethanolamine Derivatives
The compound’s closest structural analogues include:
- Ethanol, 2-[ethyl(4-piperidinylmethyl)amino]-, hydrochloride (1:2) (CAS 1219957-53-5): This derivative substitutes the ethyl group at the 4-piperidinylmethyl position instead of the 3-piperidinyl group.
- Ethanol, 2-(diethylamino)-, hydrochloride (1:1) (CAS 85293-16-9): A simpler ethanolamine derivative lacking the piperidine ring, reducing conformational rigidity and limiting interactions with cyclic enzyme pockets .
Table 1: Key Structural Differences
| Compound | Piperidine Substitution | Ethyl Group Position | Salt Form |
|---|---|---|---|
| Target Compound | 3-position | Direct linkage | Dihydrochloride |
| 1219957-53-5 | 4-piperidinylmethyl | Methyl bridge | Dihydrochloride |
| 85293-16-9 | None | Diethylamino | Hydrochloride |
Comparison with Biogenic Amine Salts
Biogenic amines like putrescine dihydrochloride (CAS P7505) and cadaverine dihydrochloride (CAS C8561) are linear diamines with shorter carbon chains. Unlike the target compound, they lack cyclic structures, resulting in distinct physicochemical properties:
- Solubility : The target compound’s dihydrochloride salt improves aqueous solubility (~500 mg/mL estimated) compared to free bases, similar to putrescine dihydrochloride (solubility >1 g/mL) .
- Biological Activity : Linear diamines like putrescine are involved in cell proliferation, whereas piperidine derivatives often exhibit neuromodulatory effects .
Comparison with Hazardous Alkylamines
Key differences:
Research Findings and Pharmacological Implications
- Receptor Affinity : Piperidine derivatives with 3-substitution (e.g., the target compound) show higher affinity for sigma-1 receptors compared to 4-substituted analogues, as observed in crystallographic studies .
- Metabolic Stability: Ethanolamine moieties enhance metabolic stability compared to primary amines like 2-Ethyl Hexylamine, which undergo rapid oxidation .
Biological Activity
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride is a piperidine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group and a piperidine moiety, contributing to its interaction with various biological targets.
Chemical Structure
The chemical formula for this compound is . The presence of the piperidine ring is significant as it is often associated with various pharmacological effects.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzyme inhibition. It may act as an inhibitor or modulator of specific receptors and enzymes, influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter levels in the synaptic cleft.
- Receptor Modulation : It can interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in various central nervous system (CNS) functions, including cognition and memory.
Biological Activities
Research has indicated several biological activities associated with this compound, including:
- Antimicrobial Properties : Initial studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Some derivatives of piperidine compounds have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : There is potential for neuroprotective applications, particularly in conditions like Alzheimer’s disease, where cholinesterase inhibition is beneficial.
Research Findings
Recent studies have explored the pharmacological profiles of piperidine derivatives similar to this compound. Notably:
- Cytotoxicity Studies : A derivative demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating potential anticancer activity .
- Cholinesterase Inhibition : Research highlighted the importance of piperidine derivatives in inhibiting acetylcholinesterase (AChE), which could be leveraged for treating Alzheimer’s disease .
- Signal Transduction Interference : The compound may interfere with signal transduction pathways related to cancer progression, suggesting a multifaceted role in therapeutic applications .
Case Studies
Several case studies have been documented regarding the biological activity of piperidine derivatives:
- Cancer Therapy : One study reported that a piperidine derivative showed enhanced apoptosis induction compared to standard treatments like bleomycin .
- Neuropharmacology : Another investigation focused on the dual inhibition of AChE and butyrylcholinesterase (BuChE), revealing that modifications in the piperidine structure could significantly enhance brain exposure and therapeutic efficacy against neurodegenerative diseases .
Data Table
Below is a summary table highlighting key biological activities and mechanisms associated with this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a piperidine derivative (e.g., 3-piperidinylamine) may react with 2-chloroethanol under anhydrous reflux conditions using a base like K₂CO₃ to neutralize HCl byproducts. Evidence from analogous syntheses (e.g., 1-(2-chloroethyl)piperidine·HCl in ) suggests yields depend on solvent polarity (e.g., dry acetone), temperature (60–70°C), and stoichiometric ratios of reagents. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like hydrolysis risks .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the ethyl-piperidine-ethanol backbone. Mass spectrometry (MS) validates molecular weight (e.g., via ESI-MS), while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (if present). Cross-referencing with PubChem entries (e.g., ) ensures alignment with canonical SMILES and InChI keys .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The dihydrochloride salt form enhances water solubility but may degrade under extreme pH (>10) due to deprotonation. Stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For non-aqueous applications, DMSO or ethanol are preferred solvents. highlights similar compounds requiring anhydrous storage to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in multi-step organic syntheses?
- Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways, such as nucleophilic attack at the piperidine nitrogen or ethanol hydroxyl group. Tools like Gaussian or ORCA simulate transition states and activation energies. emphasizes integrating quantum chemical calculations with experimental data (e.g., ICReDD’s workflow) to prioritize viable reaction conditions .
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes for this compound’s biological activity?
- Methodological Answer : Discrepancies may arise from unaccounted solvation effects or stereochemical variations. Validate computational models using free-energy perturbation (FEP) or molecular dynamics (MD) simulations. Experimentally, use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity. underscores iterative theory-experiment feedback loops to refine hypotheses .
Q. How can reaction conditions be optimized to minimize byproducts during its use as a pharmaceutical intermediate?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for reductions), solvent polarity, and temperature gradients. For example, achieved high purity in a piperidine derivative synthesis by refluxing in dry acetone with excess K₂CO₃. Real-time monitoring via inline FTIR or Raman spectroscopy accelerates optimization .
Q. What methodologies are recommended for studying its potential neuropharmacological effects?
- Methodological Answer : In vitro assays (e.g., radioligand binding to dopamine or serotonin receptors) screen for receptor affinity. Follow-up with in vivo behavioral studies (e.g., rodent models for anxiety or locomotion) using dose-response curves. Toxicity profiling should include hERG channel inhibition assays (to assess cardiac risk) and microsomal stability tests ( reference analogous safety protocols) .
Data Presentation Example
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
